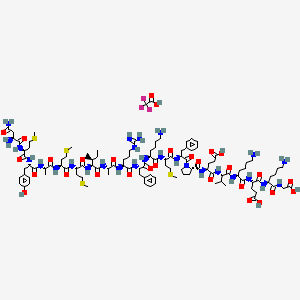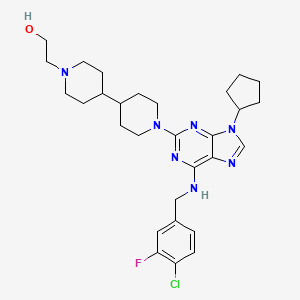
Anticancer agent 199
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 199, also known as Compound G-4, is a derivative of the cyclin-dependent kinase inhibitor Rocovitine. It is primarily known for its ability to induce apoptosis and ferroptosis in triple-negative breast cancer cells. This compound inhibits the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 199 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound likely involves continuous flow synthesis, a method that offers better heat and mass transfer, improved process control, and safety. This method is advantageous for producing large quantities of pharmaceutical compounds efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its anticancer properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Aplicaciones Científicas De Investigación
Anticancer agent 199 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of various chemical modifications on anticancer activity.
Biology: Investigated for its role in inducing cell death pathways, such as apoptosis and ferroptosis, in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating triple-negative breast cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Anticancer agent 199 exerts its effects by inhibiting key signaling pathways involved in cell survival and proliferation. It targets the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to the induction of apoptosis. Additionally, it down-regulates lipocalin 2, promoting ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
Comparación Con Compuestos Similares
Rocovitine: The parent compound of Anticancer agent 199, known for its cyclin-dependent kinase inhibitory activity.
Quinoxaline Derivatives: These compounds also exhibit anticancer properties and are structurally similar to this compound.
Benzimidazole Derivatives: Known for their potent anticancer activity through various mechanisms.
Uniqueness: this compound is unique due to its dual mechanism of inducing both apoptosis and ferroptosis. This dual action makes it particularly effective against triple-negative breast cancer cells, which are often resistant to conventional therapies .
Propiedades
Fórmula molecular |
C29H39ClFN7O |
|---|---|
Peso molecular |
556.1 g/mol |
Nombre IUPAC |
2-[4-[1-[6-[(4-chloro-3-fluorophenyl)methylamino]-9-cyclopentylpurin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C29H39ClFN7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35) |
Clave InChI |
CYUDBMRFRZUOTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


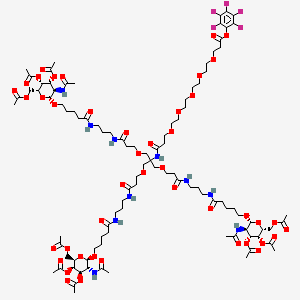

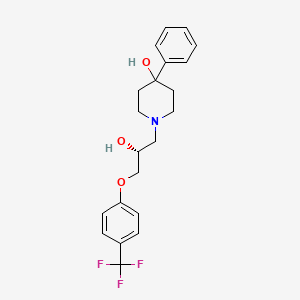
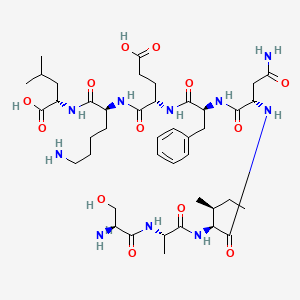
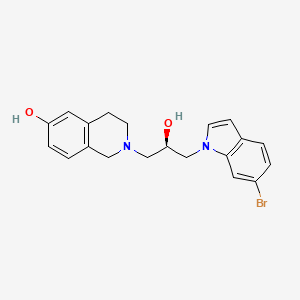
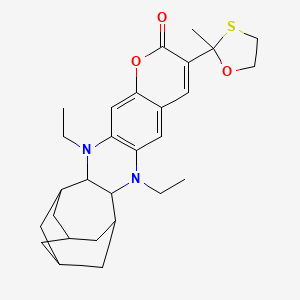
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
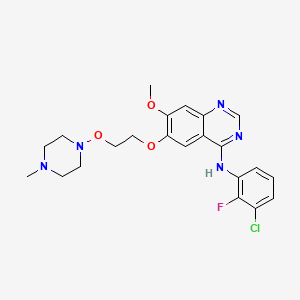
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
